4-ethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
Description
4-ethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-ethyl-substituted benzene ring and a (1-methylpiperidin-4-yl)methyl group attached to the sulfonamide nitrogen. Sulfonamides are historically significant as antimicrobial agents, with their activity stemming from competitive inhibition of dihydropteroate synthase, a key enzyme in folate synthesis .
Properties
IUPAC Name |
4-ethyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-13-4-6-15(7-5-13)20(18,19)16-12-14-8-10-17(2)11-9-14/h4-7,14,16H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBWCTLEMFRKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with N-((1-methylpiperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to enhance reaction efficiency and reduce production time. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-ethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their biological activities:
Key Observations:
- Ethyl vs.
- Piperidine vs. Heterocyclic Moieties : The (1-methylpiperidin-4-yl)methyl group may confer improved solubility in physiological environments compared to bulkier substituents like dodecyl-triazole or iodophenyl .
- Conformational Rigidity : Compounds with planar systems (e.g., dihydropyridinylidene ) exhibit distinct binding modes compared to flexible piperidine derivatives.
Pharmacological Activity Trends
- Antimicrobial Potency: Triazole-substituted sulfonamides (e.g., ) demonstrate enhanced antifungal activity due to hydrogen-bonding interactions with microbial targets.
- Antibacterial Specificity : Phenylethyl-substituted sulfonamides (e.g., ) show broad-spectrum activity, suggesting that the ethyl group in the target compound could modulate specificity toward Gram-positive or Gram-negative strains.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The piperidine ring in the target compound may balance lipophilicity and solubility, a critical factor in CNS-targeting drugs. In contrast, triazole derivatives prioritize target affinity .
- Potential Applications: Based on analogues, the compound could be explored for antimicrobial, antifungal, or even anticancer applications, with modifications to the piperidine or ethyl groups fine-tuning activity.
Biological Activity
4-ethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has attracted attention for its diverse biological activities and potential therapeutic applications. Its unique structural features, including a piperidine ring and a benzenesulfonamide group, contribute to its versatility in chemical reactions and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C16H24N2O2S
- CAS Number : 953141-35-0
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethylbenzenesulfonyl chloride with N-((1-methylpiperidin-4-yl)methyl)amine, using triethylamine as a base to neutralize hydrochloric acid byproduct. This reaction is usually performed at room temperature for several hours to ensure complete conversion of starting materials to the desired product.
The biological activity of this compound primarily involves its interaction with specific molecular targets in the body. The compound binds to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact pathways can vary based on the application context.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines:
| Cell Line | Effect Observed | Reference |
|---|---|---|
| A549 | Late apoptosis (42% ± 0.76) | |
| HCT116 | Early and late apoptosis (9.09 ± 0.5) | |
| MiaPaCa-2 | Induced both early and late apoptosis |
These findings suggest that the compound may act as a pro-apoptotic agent, which could be beneficial in cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have indicated varying degrees of effectiveness against different bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| S. aureus | 8 | Moderate |
| E. coli | >128 | Low |
| P. aeruginosa | >128 | Inactive |
These results indicate that while the compound may have some antibacterial properties, its effectiveness is strain-dependent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The incorporation of piperidine moieties has been shown to enhance brain exposure of similar compounds, suggesting potential therapeutic applications in neuroprotection and cognitive enhancement.
Study on Anticancer Properties
In a comprehensive study focusing on various derivatives of piperidine-based compounds, researchers found that this compound exhibited significant cytotoxic effects against multiple cancer types. The study utilized cell cycle analysis to demonstrate that this compound effectively induced G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Neuroprotective Effects
Another research effort explored the neuroprotective effects of compounds similar to this compound. The findings indicated that these compounds could potentially mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegeneration.
Q & A
Basic: What are the standard synthetic routes and characterization methods for 4-ethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzenesulfonamide core via sulfonylation of 4-ethylbenzene with chlorosulfonic acid, followed by amine coupling.
- Step 2: Introduction of the 1-methylpiperidin-4-ylmethyl group via nucleophilic substitution or reductive amination under inert conditions (e.g., N₂ atmosphere) .
- Key reagents: Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura), Boc-protected intermediates for amine stability, and TFA for deprotection .
Characterization methods:
- NMR (¹H/¹³C): To confirm regiochemistry of substitution and piperidine ring conformation.
- HPLC-MS: For purity assessment (>95% by area normalization) and molecular weight verification .
- X-ray crystallography: For absolute configuration determination (if crystalline) .
Advanced: How can computational methods optimize reaction yields for this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path sampling can predict transition states and intermediates, reducing trial-and-error experimentation:
- Example: Use Gaussian or ORCA software to model the energy profile of the sulfonamide coupling step, identifying solvent effects (e.g., DMF vs. THF) on activation barriers .
- Machine learning: Train models on PubChem data (e.g., similar benzenesulfonamides) to predict optimal reaction temperatures or catalyst loading .
Basic: What biological assays are suitable for initial activity screening?
Answer:
- Enzyme inhibition assays: Target enzymes like carbonic anhydrase or kinases (IC₅₀ determination via fluorescence/absorbance).
- Cell viability assays: Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding studies: Surface plasmon resonance (SPR) or ITC for affinity measurements against GPCRs (e.g., serotonin receptors due to piperidine moiety) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Impurity profiling: Conduct LC-MS/MS to identify byproducts (e.g., N-oxide derivatives from piperidine oxidation) that may interfere with activity .
- Species-specific effects: Compare results across cell lines (human vs. murine) or recombinant enzyme isoforms .
Basic: What computational tools predict target interactions?
Answer:
- Molecular docking: AutoDock Vina or Glide to model binding poses in enzymes (e.g., carbonic anhydrase IX) or receptors.
- MD simulations: GROMACS for stability assessment of ligand-protein complexes over 100+ ns trajectories .
- ADMET prediction: SwissADME or pkCSM to estimate permeability, CYP450 interactions, and toxicity .
Advanced: What strategies improve pharmacokinetic properties?
Answer:
- LogP optimization: Introduce polar groups (e.g., hydroxyl) to the ethylbenzene moiety to reduce hydrophobicity (target LogP <3) .
- Metabolic stability: Use hepatocyte microsomal assays to identify metabolic hotspots (e.g., piperidine N-methylation) and block with fluorine substitution .
- Plasma protein binding: Equilibrium dialysis to measure unbound fraction; modify sulfonamide substituents to lower albumin affinity .
Basic: How to validate structural purity post-synthesis?
Answer:
- Elemental analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
- 2D NMR (HSQC, HMBC): Resolve overlapping signals in the piperidine and sulfonamide regions .
- Thermogravimetric analysis (TGA): Detect solvent residues or hydrate formation .
Advanced: What crystallography techniques resolve conformational flexibility?
Answer:
- Single-crystal X-ray diffraction: Resolve chair vs. boat conformations of the piperidine ring (torsion angles θ₁ and θ₂) .
- Variable-temperature NMR: Monitor ring-flipping kinetics (ΔG‡ calculation via Eyring plots) .
- Synchrotron radiation: High-resolution data (<1.0 Å) to map electron density of the sulfonamide group .
Basic: What safety protocols are recommended for handling?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with sulfonamide irritants) .
- Ventilation: Use fume hoods during synthesis (amines may release volatile byproducts).
- Waste disposal: Neutralize acidic/basic residues before aqueous disposal .
Advanced: How to design SAR studies for derivative libraries?
Answer:
- Scaffold modification: Vary substituents on the benzene ring (e.g., Cl, OMe) and piperidine N-alkyl groups .
- Free-Wilson analysis: Quantify contributions of substituents to activity (e.g., ED₅₀ vs. Hammett σ values) .
- Parallel synthesis: Use automated reactors (e.g., Chemspeed) to generate 50+ analogs for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
